N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenoxy)acetamide
Description
Properties
Molecular Formula |
C16H16N2O6 |
|---|---|
Molecular Weight |
332.31 g/mol |
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H16N2O6/c1-22-11-3-5-12(6-4-11)24-10-16(19)17-14-8-7-13(23-2)9-15(14)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |
InChI Key |
ZCOWFHUUPUAAMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Route Selection
Core Structural Disconnections
The target molecule, N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenoxy)acetamide, dissects into two primary fragments:
- N-(4-Methoxy-2-nitrophenyl)acetamide : A nitro-substituted aniline derivative requiring regioselective nitration.
- 2-(4-Methoxyphenoxy)acetyl group : An ether-linked side chain necessitating Williamson ether synthesis.
Retrosynthetic analysis suggests two viable pathways (Figure 1):
- Pathway A : Late-stage etherification of pre-formed N-(4-methoxy-2-nitrophenyl)chloroacetamide with 4-methoxyphenol.
- Pathway B : Early introduction of the phenoxy group via nucleophilic displacement on 2-chloro-N-(4-methoxyphenyl)acetamide, followed by nitration.
Pathway A:
N-(4-Methoxy-2-nitrophenyl)acetamide → Chloroacetylation → Etherification
Pathway B:
N-(4-Methoxyphenyl)acetamide → Etherification → Nitration
Table 1 : Comparative merits of synthetic routes
Pathway A proves superior due to the acetamide group’s ability to direct nitration to the ortho position, as demonstrated in the synthesis of analogous compounds.
Stepwise Synthesis Protocol
Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide
Acetylation of 4-Methoxyaniline
The process begins with protecting the amine group of 4-methoxyaniline via acetylation (Equation 1):
$$ \text{4-Methoxyaniline} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{AcOH, 25°C}} \text{N-(4-Methoxyphenyl)acetamide} $$
- Solvent : Glacial acetic acid (10 vol)
- Acetic Anhydride : 1.2 eq, added over 30 min
- Reactor : Continuous flow (residence time 40 s)
- Yield : 95% (vs. 88% batch)
Table 2 : Batch vs. flow acetylation performance
| Metric | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 18 h | 40 s |
| Temperature Control | ±5°C | ±0.5°C |
| Byproduct Formation | 3–5% diacetylated | <0.1% |
Regioselective Nitration
Nitration introduces the nitro group at the ortho position relative to the methoxy group (Equation 2):
$$ \text{N-(4-Methoxyphenyl)acetamide} + \text{HNO}3/\text{H}2\text{SO}_4 \xrightarrow{-5°C} \text{N-(4-Methoxy-2-nitrophenyl)acetamide} $$
- Nitrating Agent : 1:1.15 (w/w) H₂SO₄/HNO₃
- Temperature : -5°C to 0°C (prevents meta-nitration)
- Reactor Design : Jacketed continuous flow reactor with 30 s residence time
- Yield : 89% (98% ortho-selectivity)
Mechanistic Insight : The acetamide group’s electron-withdrawing nature deactivates the ring, favoring nitration at the ortho position due to steric guidance from the methoxy group.
Introduction of 2-(4-Methoxyphenoxy)acetyl Group
Chloroacetylation
Activation of the acetamide’s methyl group enables ether formation (Equation 3):
$$ \text{N-(4-Methoxy-2-nitrophenyl)acetamide} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{N-(4-Methoxy-2-nitrophenyl)chloroacetamide} $$
Optimized Protocol :
- Chloroacetyl Chloride : 1.05 eq, added dropwise at 0°C
- Base : Triethylamine (2.1 eq)
- Reaction Time : 2 h
- Yield : 93% (HPLC purity 98.7%)
Williamson Ether Synthesis
Coupling with 4-methoxyphenol completes the structure (Equation 4):
$$ \text{N-(4-Methoxy-2-nitrophenyl)chloroacetamide} + \text{4-Methoxyphenol} \xrightarrow{\text{K}2\text{CO}3, \text{THF}} \text{Target Compound} $$
Key Findings :
- Solvent Screening : THF outperforms DMF/DMSO in minimizing ester byproducts (Table 3)
- Base Selection : K₂CO₃ gives 82% yield vs. 74% for NaOH (particle size <50 µm)
- Temperature : Reflux (66°C) for 6 h optimal
Table 3 : Solvent impact on etherification yield
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| THF | 7.5 | 82 | 3 |
| DMF | 36.7 | 68 | 12 |
| DMSO | 46.7 | 59 | 18 |
Alternative Synthetic Approaches
Ullmann-Type Coupling
Aryl ether formation via copper-catalyzed coupling presents an alternative (Equation 5):
$$ \text{N-(4-Methoxy-2-nitrophenyl)iodoacetamide} + \text{4-Methoxyphenol} \xrightarrow{\text{CuI, phenanthroline}} \text{Target Compound} $$
Performance Metrics :
- Catalyst System : CuI (10 mol%), 1,10-phenanthroline (20 mol%)
- Solvent : DMF at 110°C for 24 h
- Yield : 65% (lower than Williamson method)
Enzymatic Acetylation
Lipase-mediated acetylation explored for green chemistry applications (Table 4):
Table 4 : Biocatalytic acetylation screening
| Enzyme Source | Solvent | Conversion (%) | ee (%) |
|---|---|---|---|
| Candida antarctica | THF | 42 | 99 |
| Pseudomonas cepacia | Toluene | 38 | 97 |
| Thermomyces lanuginosus | MTBE | 29 | 95 |
While enantioselective, the method’s low conversion (≤42%) limits industrial applicability.
Characterization and Quality Control
Spectroscopic Analysis
¹H NMR (400 MHz, CDCl₃) :
- δ 8.21 (d, J=2.8 Hz, 1H, ArH)
- δ 7.92 (dd, J=9.0, 2.8 Hz, 1H, ArH)
- δ 6.99 (d, J=9.0 Hz, 1H, ArH)
- δ 6.85–6.89 (m, 4H, OArH)
- δ 4.62 (s, 2H, OCH₂CO)
- δ 3.86 (s, 3H, OCH₃)
- δ 3.84 (s, 3H, OCH₃)
- δ 2.18 (s, 3H, COCH₃)
IR (KBr) :
- 3320 cm⁻¹ (N-H stretch)
- 1705 cm⁻¹ (C=O amide)
- 1520 cm⁻¹ (asymmetric NO₂)
- 1340 cm⁻¹ (symmetric NO₂)
Purity Assessment
HPLC Conditions :
- Column: C18, 5 µm, 250×4.6 mm
- Mobile Phase: MeCN/H₂O (70:30) + 0.1% TFA
- Flow Rate: 1.0 mL/min
- Retention Time: 8.92 min (purity 99.3%)
Table 5 : Batch quality metrics
| Parameter | Specification | Result |
|---|---|---|
| Assay (HPLC) | ≥98.0% | 99.3% |
| Residual Solvents | <500 ppm | 212 ppm |
| Heavy Metals | <10 ppm | <5 ppm |
Industrial Scale-Up Considerations
Continuous Manufacturing
Adapting the patent’s flow chemistry approach enables kilogram-scale production:
Reactor Design :
- Acetylation Module : Corrosion-resistant Hastelloy C-276, 10 L volume
- Nitration Unit : Jacketed glass reactor with -5°C coolant circulation
- Etherification Loop : Packed-bed reactor with immobilized K₂CO₃
Process Metrics :
- Throughput : 12.8 kg/day
- Cost Analysis : 23% reduction vs. batch processing
- E-factor : 8.7 (vs. 15.2 for batch)
Waste Stream Management
Key Strategies :
- Acetic acid recovery via distillation (98% reuse)
- Nitration spent acid neutralization with CaCO₃ → CaSO₄ precipitation
- Phenolic byproducts extraction using supercritical CO₂
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Reagents like halogens or nucleophiles in the presence of a base.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenoxy)acetamide may find applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use as a precursor in the manufacture of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenoxy)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Key Findings :
- Nitro Groups : The presence of nitro substituents (e.g., in 3c and B1 ) correlates with anticancer and anti-inflammatory activities, likely due to enhanced electrophilicity and interaction with cellular targets like kinases or DNA .
- Methoxy vs.
- Heterocyclic Moieties: Quinazoline-sulfonyl derivatives (38) exhibit lower IC50 values than simple phenoxy acetamides, suggesting heterocycles enhance target affinity .
Key Findings :
- Synthetic Challenges : The target compound’s synthesis yield is unspecified, but simpler analogs like 22 show low yields (6%), likely due to steric hindrance from the nitro group .
- Spectroscopic Trends : The nitro group’s IR absorption (~1588 cm⁻¹) and deshielding effects in NMR (δ 8.2 for adjacent protons) are consistent across nitro-containing analogs .
Electronic and Reactivity Profiles
Key Findings :
- Reactive Sites: Analogs with formyl (CAS 247592-74-1) or amino ( ) groups enable further functionalization, whereas the target compound’s nitro group limits such modifications .
Biological Activity
N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H16N2O6, with a molecular weight of approximately 332.31 g/mol. The compound features a nitro group and methoxy groups attached to aromatic rings, which are believed to enhance its biological properties by improving lipophilicity and facilitating membrane interactions .
Synthesis Methods
The synthesis of this compound typically involves the acetylation of 4-methoxy-2-nitroaniline with acetic anhydride in an acetic acid solvent. This reaction is crucial for obtaining the desired acetamide structure .
Synthetic Routes
| Step | Description |
|---|---|
| 1 | React 4-methoxy-2-nitroaniline with acetic anhydride. |
| 2 | Use acetic acid as a solvent to facilitate the reaction. |
| 3 | Purify the product through recrystallization or chromatography. |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The presence of the nitro group is thought to contribute to its cytotoxic effects by forming reactive intermediates upon bioreduction, which may interact with cellular components .
Anticancer Properties
In vitro studies have demonstrated that this compound possesses anticancer activity against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis through the activation of specific signaling pathways. For instance, it has been shown to inhibit cell proliferation and promote cell death in breast cancer cell lines .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it shows promise as a tyrosinase inhibitor, which is relevant for treating conditions like hyperpigmentation and melanoma. In a comparative study, derivatives containing electron-withdrawing groups like nitro groups exhibited enhanced enzyme binding and inhibition .
Case Studies and Research Findings
- Anticancer Activity : A study found that this compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value indicating potent activity .
- Antimicrobial Efficacy : Another research highlighted its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial activity .
- Enzyme Interaction : A recent article detailed how modifications in the compound's structure could lead to improved inhibitory effects on tyrosinase, suggesting avenues for further drug development .
The biological activity of this compound is primarily attributed to:
- Reactive Intermediate Formation : The nitro group can undergo bioreduction, generating reactive species that may interact with DNA or proteins within cells.
- Enzyme Binding : The structural features allow it to bind effectively to active sites of target enzymes, inhibiting their function and leading to downstream biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
